molecular formula C21H18ClFN6O3 B2548554 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112371-26-2

5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2548554
CAS No.: 1112371-26-2
M. Wt: 456.86
InChI Key: MHYMARKLBXQNMA-UHFFFAOYSA-N
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Description

This compound is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with:

  • Carboxamide group at position 4: Linked to a 3-chloro-4-fluorophenyl moiety, providing halogen-mediated binding interactions.

The compound’s design leverages heterocyclic diversity to optimize target engagement, likely in kinase or protease inhibition contexts. Its synthesis involves multi-step coupling reactions, with structural validation via NMR, X-ray crystallography (using SHELX software ), and mass spectrometry. Preliminary studies suggest moderate solubility and stability, attributed to the methoxy group’s balance of hydrophobicity and polarity.

Properties

IUPAC Name

5-amino-N-(3-chloro-4-fluorophenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN6O3/c1-11-16(26-21(32-11)13-5-3-4-6-17(13)31-2)10-29-19(24)18(27-28-29)20(30)25-12-7-8-15(23)14(22)9-12/h3-9H,10,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYMARKLBXQNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1112434-00-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on available research findings and case studies.

The molecular formula of the compound is C22H20ClFN6O4C_{22}H_{20}ClFN_6O_4, with a molecular weight of 486.9 g/mol. The structure features a triazole core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with triazole moieties can inhibit specific enzymes involved in bacterial and cancer cell metabolism.

Enzyme Inhibition

One notable study highlighted the inhibition of the DprE1 enzyme, which is crucial in the mycobacterial cell wall biosynthesis. Compounds similar to this compound demonstrated significant inhibitory effects with IC50 values ranging from 2.2 to 3.0 µM .

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has shown that triazole derivatives exhibit potent antimicrobial properties. The compound under discussion has been tested against various bacterial strains and displayed promising results in inhibiting growth:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.9 µg/mL
Mycobacterium tuberculosis1.8 - 2.4 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Anticancer Activity

Preliminary studies have indicated potential anticancer properties of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, highlighting its role in disrupting cell cycle progression and promoting cell death in various cancer models.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antibacterial Efficacy : A recent study assessed the antimicrobial efficacy of several triazole derivatives, including the compound , against ESKAPE pathogens (a group of bacteria known for their antibiotic resistance). The results indicated that the compound significantly inhibited bacterial growth at low concentrations .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound could effectively reduce cell viability and induce apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous triazole-carboxamide derivatives exhibit variations in substituents, significantly altering pharmacological and physicochemical properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound ID Substituent on Oxazole/Alternative Group Substituent on Carboxamide Key Differences in Bioactivity/Properties References
Target Compound 2-(2-methoxyphenyl)-5-methyloxazol-4-yl 3-chloro-4-fluorophenyl Balanced lipophilicity; optimal halogen bonding
Compound 2-(3-chlorophenyl)-5-methyloxazol-4-yl 5-fluoro-2-methylphenyl Increased steric hindrance; reduced solubility
Compound 2-(4-ethoxyphenyl)-5-methyloxazol-4-yl 3-chloro-4-fluorophenyl Higher lipophilicity (ethoxy group); slower metabolism
Compound None (phenyl group) 4-chloro-3-(trifluoromethyl)phenyl Enhanced electronegativity; improved target affinity but higher toxicity risk
Compound 2-chlorobenzyl (no oxazole) 3-fluoro-4-methylphenyl Altered heterocyclic system; potential for novel binding modes

Key Findings:

Substituent Position and Electronic Effects :

  • The 2-methoxyphenyl group (target compound) provides moderate electron-donating effects, improving solubility compared to 3-chlorophenyl () but reducing steric hindrance versus 4-ethoxyphenyl () .
  • Trifluoromethyl () enhances target binding via strong electronegativity but increases metabolic instability .

Halogen Interactions :

  • The 3-chloro-4-fluorophenyl group in the target compound facilitates halogen bonding with biomolecular targets, a feature shared with ’s 3-fluoro-4-methylphenyl .

Bioactivity Correlations :

  • Compounds with similar triazole-oxazole scaffolds cluster in bioactivity profiles, as shown in ’s hierarchical clustering analysis .

Research Implications

The target compound’s 2-methoxyphenyl-oxazole substitution strikes a balance between solubility and binding efficiency, outperforming analogs with bulkier (e.g., ethoxy) or more electronegative (e.g., trifluoromethyl) groups. Future work should explore hybridizing features from (benzyl substitution) and (trifluoromethyl) to optimize pharmacokinetics and target engagement.

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